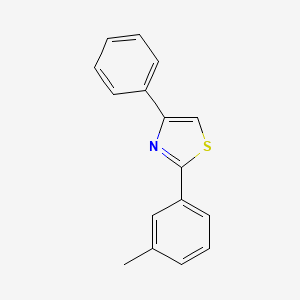
4-Phenyl-2-(m-tolyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-(m-tolyl)thiazole is a chemical compound with the empirical formula C16H13NS . It has a molecular weight of 251.35 .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-2-(m-tolyl)thiazole consists of a five-membered thiazole ring attached to a phenyl group and a m-tolyl group . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antioxidant Activity
4-Phenyl-2-(m-tolyl)thiazole: derivatives have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from damage caused by free radicals. The thiazole ring, being a part of many biologically active compounds, contributes to this activity by scavenging harmful free radicals, thus preventing oxidative stress-related diseases .
Antimicrobial and Antifungal Applications
Thiazole compounds exhibit significant antimicrobial and antifungal activities. They are used in the development of new drugs that can inhibit the growth of various bacteria and fungi, offering alternatives to traditional antibiotics and antifungals. This is particularly important in the era of increasing antibiotic resistance .
Antiviral Properties
Research has shown that thiazole derivatives can have antiviral properties , making them candidates for inclusion in treatments against various viral infections. This includes potential activity against HIV, providing a pathway for the development of new antiretroviral drugs .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of thiazoles make them valuable in the treatment of chronic pain and inflammatory diseases. They work by modulating the body’s inflammatory response and reducing the sensation of pain .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have been found to possess antitumor and cytotoxic activities. They can induce apoptosis in cancer cells, making them a focus of cancer research for potential chemotherapy agents. This application is critical given the ongoing search for more effective cancer treatments .
Neuroprotective Role
Thiazoles have a role in neuroprotection , which involves the preservation of neuronal structure and function. They may contribute to the treatment of neurodegenerative diseases by protecting neurons from damage and supporting neural function .
Safety and Hazards
Mechanism of Action
The exact mechanism of action would depend on the specific compound and its intended use. For example, some thiazole compounds might interact with certain enzymes or receptors in the body, leading to changes in cellular function . The biochemical pathways affected would also depend on the specific target of the compound .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would vary based on the specific properties of the compound, including its size, charge, and solubility .
The result of the compound’s action would depend on its mechanism of action and the biochemical pathways it affects . For example, a thiazole compound that acts as an antioxidant might help to neutralize harmful free radicals in the body .
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of the compound .
properties
IUPAC Name |
2-(3-methylphenyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-12-6-5-9-14(10-12)16-17-15(11-18-16)13-7-3-2-4-8-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYZJFDPFQNIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-(m-tolyl)thiazole | |
CAS RN |
2227-70-5 |
Source


|
| Record name | 2227-70-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)

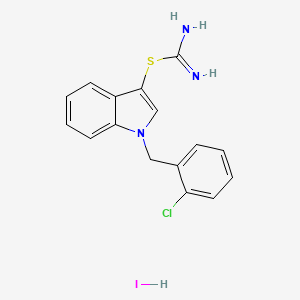
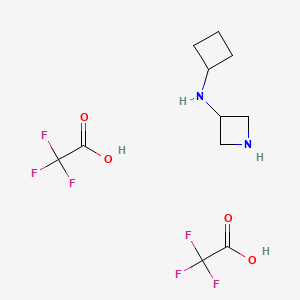
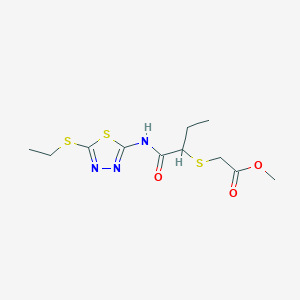
![3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2560122.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2560124.png)
![1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2560126.png)
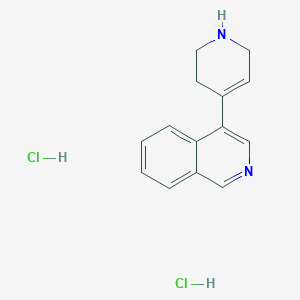
![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2560128.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2560131.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2560132.png)
![2-(2-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2560135.png)